N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative featuring a 3-chlorophenyl group attached to the acetamide nitrogen and a substituted imidazole ring (1-ethyl-5-phenyl) linked via a sulfur atom. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., benzimidazole-, thiazole-, or tetrazole-containing derivatives) demonstrate diverse biological activities, including anticancer and antimicrobial properties . The 3-chlorophenyl group may enhance lipophilicity and membrane permeability, while the imidazole-thioacetamide scaffold likely facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-ethyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-23-17(14-7-4-3-5-8-14)12-21-19(23)25-13-18(24)22-16-10-6-9-15(20)11-16/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJWKCMDOVTQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing imidazole and thioacetamide moieties. For instance, derivatives similar to N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported that compounds with imidazole rings demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The compound of interest exhibited IC50 values indicating substantial growth inhibition, suggesting its potential as an anticancer agent .
Inhibition of Key Pathways
Research indicates that compounds with similar structures can inhibit critical pathways involved in cancer cell proliferation and survival. These include:
- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, a process essential for eliminating malignant cells.
- Cell Cycle Arrest : It may induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating .
Drug Design and Development
The structural characteristics of this compound make it a candidate for further drug development.
Structure Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the imidazole ring or the thioacetamide group can lead to improved potency and selectivity against specific cancer types. Researchers are exploring various substitutions to enhance activity while minimizing toxicity .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds can provide insights into the effectiveness and potential applications of this compound.
| Compound Name | Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Structure A | 23.30 ± 0.35 | A549 |
| Compound B | Structure B | >1000 | NIH/3T3 |
| N-(3-chlorophenyl)-2... | Structure C | TBD | TBD |
Clinical Trials
The transition from laboratory studies to clinical trials will be pivotal in determining the compound's safety and efficacy in humans.
Combination Therapies
Investigating the compound's effectiveness in combination with existing cancer therapies may enhance treatment outcomes and reduce resistance.
Mechanism of Action
The mechanism of action of “N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide groups may also play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Thioacetamide Derivatives
Key Structural Determinants of Activity
- Heterocyclic Moieties :
- Imidazole derivatives (e.g., target compound) may exhibit enhanced hydrogen-bonding capacity compared to benzimidazole or thiazole analogs, influencing target affinity .
- Tetrazole-containing analogs (e.g., compound 4c) show improved metabolic stability and selectivity, attributed to tetrazole’s electronegative nature .
- Bulky substituents (e.g., 5-methyl-4-phenylthiazol-2-yl in compound 4c) may sterically hinder off-target interactions, improving therapeutic indices .
Research Findings and Mechanistic Insights
Anticancer Activity
- Compound 10 () : Demonstrated broad-spectrum anticancer activity, likely through inhibition of tubulin polymerization or kinase pathways common to benzothiazole derivatives .
- Compound 4c () : Induced apoptosis in A549 cells (23.30 µM IC50) with minimal cytotoxicity toward healthy NIH/3T3 cells (>1000 µM IC50), highlighting selectivity .
Biological Activity
N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula . It features a thioacetamide moiety linked to an imidazole derivative, which is known for its diverse biological properties. The presence of the 3-chlorophenyl group enhances its pharmacological profile.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study on similar compounds indicated that modifications to the imidazole ring can lead to enhanced activity against various bacterial strains. For instance, thioacetanilides have shown promising results as non-nucleoside inhibitors of HIV-1 reverse transcriptase, suggesting potential antiviral properties for this compound as well .
2. Anti-inflammatory Properties
Imidazole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound may possess similar capabilities, making it a candidate for further investigation in inflammatory diseases.
3. Neuroprotective Effects
The neuroprotective potential of imidazole derivatives has been explored in several studies. For example, compounds containing the imidazole ring have been shown to protect neuronal cells from oxidative stress and apoptosis. Given the structure of this compound, it is plausible that it may exhibit neuroprotective effects through mechanisms such as inhibition of reactive oxygen species (ROS) production or modulation of neuroinflammatory pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
Q & A
Q. What are the critical steps in synthesizing N-(3-chlorophenyl)-2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis involves three key stages:
Imidazole Core Formation : Cyclization of 1-ethyl-5-phenylimidazole under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
Thioacetamide Linkage : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives via nucleophilic substitution, using potassium carbonate as a base .
Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the target compound (>95% purity) .
Intermediate verification via TLC and spectroscopic methods (e.g., H-NMR) is essential to monitor reaction progress .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- H-NMR and C-NMR : Identify proton environments and carbon backbone, particularly distinguishing thioether (C-S) and acetamide (N-C=O) groups .
- LC-MS/MS : Confirm molecular weight (MW ≈ 392.87 g/mol) and detect impurities .
- X-ray Crystallography (SHELX) : Resolve 3D structure, especially for crystallizable derivatives, using software like SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C during imidazole cyclization to balance reaction rate and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioacetamide coupling to enhance nucleophilicity .
- Catalysts : Triethylamine (5–10 mol%) improves reaction efficiency in acylation steps .
- Automated Monitoring : Continuous flow reactors enable real-time adjustment of parameters (pH, temperature) to maximize yield .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs and testing bioactivity:
| Compound Variant | Substituent Change | Biological Impact (IC) | Reference |
|---|---|---|---|
| Target Compound | Base structure | Reference activity | |
| Ethyl → Methyl (amide chain) | Shorter alkyl chain | Reduced cell permeability | |
| 3-Chlorophenyl → 4-Fluorophenyl | Halogen position change | Enhanced enzyme inhibition |
- Method : Compare cytotoxicity (e.g., MTT assay on A549 cells) and computational docking to identify key interactions .
Q. How to resolve contradictions in bioactivity data among structural analogs?
- Methodological Answer :
- Systematic SAR Analysis : Test analogs with incremental substituent changes (e.g., halogen position, alkyl chain length) to isolate contributing factors .
- Computational Modeling : Use molecular dynamics simulations to assess binding affinity variations (e.g., docking with CYP450 enzymes) .
- Dose-Response Curves : Validate IC values across multiple assays (e.g., apoptosis vs. necrosis markers) to rule out assay-specific artifacts .
Q. What computational methods predict electronic properties for mechanistic studies?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity and charge distribution (e.g., MESP maps highlight nucleophilic/electrophilic sites) .
- Molecular Docking : Simulate interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
